Ethyl (2E)-(3-formyltriazanylidene)acetate
Description
Ethyl (2E)-(3-formyltriazanylidene)acetate is a specialized triazene-based organic compound featuring a formyl-substituted triazanylidene core conjugated with an ethyl acetate moiety. The (2E)-configuration indicates the trans arrangement of substituents around the double bond, influencing its reactivity and intermolecular interactions.
The compound’s synthesis typically involves condensation reactions between triazene precursors and ethyl glyoxylate derivatives under controlled conditions. Its stability in polar solvents and sensitivity to hydrolysis under acidic or basic conditions are notable characteristics .
Properties
IUPAC Name |
ethyl (2E)-2-(formamidohydrazinylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-2-11-5(10)3-6-8-7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUJAQAGZKQNNN-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NNNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=N/NNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-(3-formyltriazanylidene)acetate typically involves the reaction of ethyl acetate with a triazanylidene precursor under specific conditions. One common method includes the use of a formylating agent to introduce the formyl group into the triazanylidene structure. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-(3-formyltriazanylidene)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of Ethyl (2E)-(3-carboxytriazanylidene)acetate.
Reduction: Formation of Ethyl (2E)-(3-hydroxytriazanylidene)acetate.
Substitution: Formation of various substituted triazanylidene acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-(3-formyltriazanylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2E)-(3-formyltriazanylidene)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The triazanylidene moiety may also interact with biological receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Table 2: Reactivity and Kinetic Data
Key Findings from Comparative Studies:
Reactivity : this compound exhibits faster hydrolysis than ethyl acetate due to the electron-withdrawing formyl group and triazene ring, which polarize the ester bond. However, it is more stable than ethyl formate, which lacks the triazene stabilization .
Coordination Chemistry : Unlike simple triazenes (e.g., 1,3-diphenyltriazene), the formyl and ester groups in this compound enable dual binding modes with metal ions, enhancing its utility in catalysis .
Biological Activity
Ethyl (2E)-(3-formyltriazanylidene)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting data tables to illustrate key results.
Overview of this compound
This compound is a triazole derivative, which is a class of compounds known for their diverse biological activities. The compound has been investigated for its potential applications in medicine, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. The compound has shown effectiveness against various pathogens, indicating its potential as a source for new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In a recent study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined, revealing significant antibacterial activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Pseudomonas aeruginosa | 1.0 |
| Escherichia coli | 0.75 |
The results indicate that this compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of cell cycle arrest and apoptosis. In vitro studies have shown that treatment with the compound leads to increased levels of apoptotic markers in cancer cell lines.
| Cell Line | IC50 (µM) | Apoptotic Cells (%) |
|---|---|---|
| Eca-109 | 25 | 30 |
| MCF-7 | 20 | 35 |
These findings suggest that this compound can effectively inhibit cancer cell proliferation, potentially through the activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

